2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate
Description
This compound features an azo (-N=N-) group bridging a dimethylaminophenyl moiety and a methylpyridinium ring, with a methyl sulfate counterion. Its synthesis likely involves diazotization and coupling reactions common to azo compounds, followed by purification steps such as column chromatography (analogous to methods in ) .
Properties
CAS No. |
7077-55-6 |
|---|---|
Molecular Formula |
C15H20N4O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(1-methylpyridin-1-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C14H17N4.CH4O4S/c1-17(2)13-9-7-12(8-10-13)15-16-14-6-4-5-11-18(14)3;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
NLEHFKASPKAUJA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Features
- Cationic moiety: 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium
- Anionic counterpart: methyl sulfate
- The azo linkage (-N=N-) connects the 4-(dimethylamino)phenyl group to the 1-methylpyridinium ring.
- The compound is typically isolated as a methyl sulfate salt, enhancing water solubility and dyeing properties.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate generally involves:
- Formation of the azo linkage via diazotization and azo coupling reactions.
- Quaternization of the pyridine nitrogen to form the pyridinium cation.
- Counterion exchange or direct synthesis of the methyl sulfate salt.
Stepwise Preparation
Diazotization and Azo Coupling
- The precursor amine, typically 4-(dimethylamino)aniline, is diazotized under acidic conditions (e.g., sodium nitrite and hydrochloric acid at low temperature).
- The resulting diazonium salt is then coupled with 1-methylpyridine or a related pyridine derivative to form the azo linkage.
- The coupling usually occurs at the 2-position of the pyridine ring, yielding the azo compound 2-[[4-(dimethylamino)phenyl]azo]-1-methylpyridine intermediate.
Quaternization to Form Pyridinium Salt
- The pyridine nitrogen is methylated using methylating agents such as methyl sulfate or methyl iodide.
- When methyl sulfate is used directly, it acts both as the methylating agent and provides the methyl sulfate counterion, resulting in the formation of the methyl sulfate salt of the pyridinium azo dye.
- This step yields the final compound this compound.
Alternative Routes and Considerations
- Some processes may involve first preparing the pyridinium salt of 1-methylpyridine, followed by azo coupling with the diazonium salt of 4-(dimethylamino)aniline.
- The choice of methylating agent and conditions (temperature, solvent, pH) affects purity and yield.
- Purification is typically achieved by recrystallization from methanol or aqueous solvents to obtain high-purity material suitable for dyeing applications.
Experimental Parameters and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | 4-(Dimethylamino)aniline, NaNO2, HCl, 0-5°C | Maintain low temperature to stabilize diazonium salt |
| Azo Coupling | 1-Methylpyridine, pH ~5-7, aqueous medium | pH control critical for coupling efficiency |
| Quaternization (Methylation) | Methyl sulfate, reflux or room temp, solvent methanol or water | Direct methyl sulfate use yields methyl sulfate salt |
| Purification | Recrystallization from methanol | Ensures removal of impurities and byproducts |
Analytical and Characterization Data
- The product is characterized by UV-Vis spectroscopy showing characteristic azo absorption bands.
- NMR spectroscopy confirms the methylation of the pyridine nitrogen and the presence of the dimethylamino group.
- Elemental analysis and mass spectrometry confirm molecular composition.
- Crystallographic studies have been reported for related pyridinium azo compounds, confirming structure and packing.
Summary of Key Research and Patents
- Patent US7018428 describes processes for preparation of azo dyes including pyridinium derivatives, emphasizing the use of various oxidation bases and couplers, which can be adapted for this compound's synthesis.
- Literature reports confirm that methyl sulfate is an effective methylating agent that simultaneously provides the counterion, simplifying the process.
- The compound’s synthesis is generally robust, involving classical azo coupling and quaternization chemistry well-established in dye synthesis.
Chemical Reactions Analysis
Reduction Reactions
The azo group (-N=N-) is redox-active and undergoes reduction under acidic or basic conditions:
Catalytic Hydrogenation
-
Reaction : Azo bond reduces to hydrazine (-NH-NH-) or amines (-NH2) in the presence of H2 and catalysts like Pd/C or Raney Ni.
-
Example :
Products : Hydrazine intermediate or fully reduced aromatic amines.
Chemical Reduction
-
Agents : Sodium dithionite (Na2S2O4) or SnCl2 in acidic media.
-
Outcome : Cleavage of the azo bond to yield 4-dimethylaminophenylamine and 1-methylpyridinium methyl sulfate fragments .
Photochemical Degradation
The azo bond undergoes photolysis under UV/visible light, forming radicals or cleaving into smaller fragments:
-
Mechanism :
-
Products : Radical intermediates recombine to form nitroso compounds or degrade further to amines .
Nucleophilic Substitution at the Pyridinium Ring
The positively charged pyridinium ring reacts with nucleophiles (e.g., OH⁻, CN⁻):
-
Example with Hydroxide :
Product : Hydroxypyridine derivative (neutralizes charge).
Demethylation Reactions
The dimethylamino group can undergo demethylation under strong acidic or oxidative conditions:
-
Agents : H2SO4, HNO3, or KMnO4.
-
Outcome : Conversion to 4-aminophenyl derivatives or oxidation to nitroso/nitro groups .
Alkylation via Methyl Sulfate Counterion
The methyl sulfate ion (CH3SO4⁻) acts as a methylating agent in nucleophilic environments:
-
Reaction with Amines :
Application : Transfers methyl groups to proteins or DNA in biological studies .
Thermal Stability and Decomposition
-
Thermogravimetric Analysis (TGA) : Decomposes at ~250°C, releasing SO2, CO2, and NH3.
-
Mechanism : Pyrolysis of the azo group and sulfonate moiety .
Biological Interactions
While not directly studied in the provided sources, structurally related azo-pyridinium compounds exhibit:
Scientific Research Applications
Fluorescent Probes in Biological Research
The compound has been utilized as a fluorescent substrate in studying serotonin transporters. A significant study demonstrated that the fluorescent analog 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) shows superior fluorescence uptake in human serotonin transporter (hSERT)-expressing HEK293 cells compared to other analogs. This property allows researchers to monitor real-time transport activity of neurotransmitters, which is crucial for understanding synaptic transmission and the pharmacological effects of antidepressants .
High-Throughput Screening
Due to its fluorescent characteristics, this compound is also employed in high-throughput screening assays. The ability to monitor hSERT activity with high sensitivity makes it valuable for drug discovery processes aimed at identifying new antidepressants or psychostimulants. The Na⁺ and Cl⁻ dependency of APP+ uptake further supports its specificity for serotonin transporters, which is essential for developing targeted therapies .
Dye Applications in Textiles and Cosmetics
Azo dyes, including 2-[[4-(dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate, are widely used in the textile industry due to their vibrant colors and stability. Additionally, they find applications in cosmetic formulations, particularly as hair dye substances. Regulatory bodies have recognized their use in oxidative hair dye products, emphasizing the need for safety assessments regarding their application on human hair .
Environmental Monitoring
The compound's stability and detectability make it suitable for environmental monitoring applications. Azo dyes can be used as indicators for detecting pollutants in water systems due to their distinct colorimetric properties. Studies have shown that monitoring the degradation of such dyes can provide insights into the efficiency of wastewater treatment processes .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The dimethylamino group enhances the electron-donating properties, making the compound a good candidate for redox reactions. The methylpyridinium group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Features
Application and Functional Differences
- Azo Dyes: Target Compound: Likely functions as a cationic dye due to its pyridinium and methyl sulfate groups, which enhance solubility in polar solvents. Its dimethylamino group may shift absorption spectra compared to analogs . Basic Blue 41: Explicitly used in hair dyes. The ethyl(2-hydroxyethyl)amino group increases hydrophilicity, improving dye adherence to keratin .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) :
- The sulfate ester enhances excretion in biological systems, contrasting with the dye-oriented solubility of methyl sulfate in the target compound .
Physicochemical and Regulatory Comparisons
Table 2: Solubility, Stability, and Regulatory Notes
Biological Activity
2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate, commonly referred to as a styryl dye, has garnered attention in biological research due to its fluorescent properties and potential applications in cellular imaging and studies of neurotransmitter transport. This compound is structurally related to other pyridinium dyes and has been utilized in various biological assays, particularly in the context of neuronal and glioma cell studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Chemical Formula : CHNOS
- CAS Number : 959-81-9
The compound exhibits a strong fluorescence under specific excitation wavelengths, making it suitable for imaging studies in live cells.
1. Cellular Imaging
The primary application of this compound is in the staining of glioma cells. It allows researchers to analyze various cellular processes such as:
- Cell Structure : The dye helps visualize the morphology of glioma cells.
- Viability and Proliferation : It enables the assessment of cell health and growth rates.
- Endocytosis and Cytokinesis : The compound is instrumental in studying internalization processes and cell division.
- Mitochondrial Structures : It aids in observing mitochondrial dynamics in living cells .
2. Interaction with Neurotransmitter Transporters
Recent studies have highlighted the compound's interaction with serotonin transporters (hSERT). The fluorescent analog, 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP(+)), derived from this compound, demonstrates superior uptake in hSERT-expressing HEK293 cells compared to other analogs. Key findings include:
- Transport Mechanism : APP(+) uptake is Na and Cl dependent, indicating a specific transport mechanism.
- Inhibition Studies : The uptake can be displaced by serotonin (5HT) and inhibited by fluoxetine, suggesting its potential as a tool for studying serotonin transport dynamics .
3. Fluorescence Characteristics
The compound fluoresces green when excited at approximately 475 nm, emitting light at around 606 nm. This property is critical for its application in fluorescence microscopy, enabling real-time imaging of cellular processes .
Case Study 1: Glioma Cell Imaging
In a study focused on glioma cells, researchers utilized this compound to assess the effects of various treatments on cell viability. The results indicated that the dye effectively highlighted changes in cell morphology and proliferation rates under different experimental conditions.
Case Study 2: Monitoring Serotonin Transport
Another significant application involved using APP(+) to monitor hSERT activity. Researchers conducted experiments that demonstrated the compound's ability to facilitate the study of serotonin reuptake mechanisms, providing insights into antidepressant action mechanisms.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Glioma Cell Imaging | Effective for analyzing cell structure, viability, proliferation, and more. |
| Serotonin Transport Monitoring | APP(+) shows superior uptake and specificity for hSERT; useful for drug testing. |
Q & A
Q. What are the standard synthetic protocols for preparing 2-[[4-(dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate?
The synthesis of azo-pyridinium derivatives typically involves metathesization reactions. For example, structurally similar stilbazolium salts are synthesized by reacting iodides with sodium salts of sulfonic acids (e.g., 3,5-dicarboxybenzenesulfonic acid) in methanol, followed by recrystallization . Adjusting this method, the target compound could be synthesized by substituting the iodide precursor with a methyl sulfate counterion. Key steps include controlling reaction temperature (e.g., slow cooling from 45°C to room temperature) and solvent selection (methanol) to optimize crystal growth and purity .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Characterization involves nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and X-ray crystallography. For instance, (400 MHz, DMSO-d) can confirm proton environments (e.g., aromatic protons at δ 8.67 ppm and methyl groups at δ 4.16 ppm) . Elemental analysis (C, H, N) ensures stoichiometric purity, with deviations <0.1% indicating high-quality synthesis . Single-crystal X-ray diffraction provides bond distances (e.g., C–C = 1.48 Å) and angles, critical for structural validation .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data for this compound is limited, structurally related alkylating agents (e.g., dimethyl sulfate) are highly toxic and carcinogenic (IARC Group 2A) . Standard precautions include using fume hoods, nitrile gloves, and avoiding inhalation/contact. Waste disposal should follow protocols for sulfonic acid derivatives.
Advanced Research Questions
Q. How do the crystal packing and intermolecular interactions influence the compound’s material properties?
The crystal structure reveals alternating cationic and anionic layers stabilized by O–H⋯O hydrogen bonds (e.g., O4–H⋯O7, 2.72 Å) and π–π interactions between pyridinium and benzene rings (centroid distance: 3.55 Å) . These interactions enhance thermal stability and polarizability, critical for nonlinear optical (NLO) applications. Computational studies (e.g., density functional theory) can quantify hyperpolarizability coefficients to predict NLO efficiency .
Q. What are the nonlinear optical (NLO) properties of this compound, and how are they experimentally measured?
Stilbazolium derivatives exhibit strong second-harmonic generation (SHG) due to charge-transfer transitions. The title compound’s NLO properties can be assessed via Kurtz-Perry powder SHG measurements using a Nd:YAG laser (1064 nm), with efficiency benchmarked against urea or KDP . Polarized microscopy and electro-optic modulation assays further characterize its birefringence and refractive index anisotropy.
Q. How do structural modifications (e.g., counterion substitution) affect physicochemical properties?
Counterion exchange (e.g., replacing methyl sulfate with 4-nitrobenzenesulfonate) alters solubility and lattice energy. For example, bulkier anions increase interionic distances, reducing crystal density (e.g., from 1.52 g/cm to 1.47 g/cm) and modulating SHG efficiency by up to 30% . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability changes.
Methodological Considerations
Q. What computational approaches are used to model this compound’s electronic structure?
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts molecular orbitals and charge distribution. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating absorption maxima (e.g., ~500 nm) with experimental data . Hirshfeld surface analysis visualizes intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
Q. How are data contradictions resolved in crystallographic studies?
Discrepancies in bond lengths or angles (e.g., C–N vs. C–C distances) are addressed by refining data-to-parameter ratios (>16:1) and validating against Cambridge Structural Database (CSD) entries. R-factor convergence (<0.05) and residual electron density maps (<0.3 eÅ) ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
